molecular formula C18H21BrO4 B14386287 1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene CAS No. 89950-26-5

1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene

Cat. No.: B14386287
CAS No.: 89950-26-5
M. Wt: 381.3 g/mol
InChI Key: GUJFRCDKOSEYML-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2,4-dimethoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve refluxing the reactants in a suitable solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives such as amines, thioethers, or ethers.

    Oxidation Reactions: Formation of quinones or other oxidized aromatic compounds.

    Reduction Reactions: Formation of hydrogenated derivatives.

Scientific Research Applications

1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. In biological systems, it may interact with cellular proteins and enzymes, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,5-dimethoxybenzene
  • 4-Bromo-2,5-dimethoxyphenethylamine
  • 2-Bromo-3-iodo-1,4-dimethoxybenzene
  • 1-Bromo-2,5-dimethoxy-4-nitrobenzene

Uniqueness

1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

89950-26-5

Molecular Formula

C18H21BrO4

Molecular Weight

381.3 g/mol

IUPAC Name

1-bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene

InChI

InChI=1S/C18H21BrO4/c1-11(13-7-6-12(20-2)8-16(13)21-3)14-9-15(19)18(23-5)10-17(14)22-4/h6-11H,1-5H3

InChI Key

GUJFRCDKOSEYML-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)OC)C2=CC(=C(C=C2OC)OC)Br

Origin of Product

United States

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